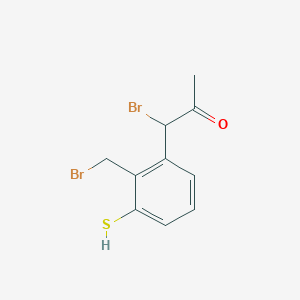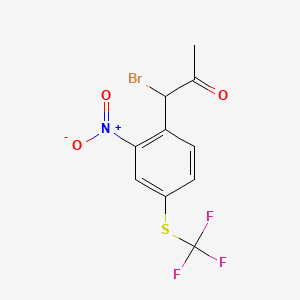
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one is an organobromine compound with a complex structure It is characterized by the presence of bromine atoms, a mercapto group, and a propan-2-one moiety
準備方法
The synthesis of 1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol groups in proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is useful in both research and therapeutic contexts.
類似化合物との比較
1-Bromo-1-(2-(bromomethyl)-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-2-methylpropane: A simpler organobromine compound used as a solvent and intermediate in organic synthesis.
1-Bromopropane: Another organobromine compound with applications as a solvent and in the production of pharmaceuticals.
The uniqueness of this compound lies in its combination of bromine and mercapto groups, which provide a versatile platform for various chemical reactions and applications.
特性
分子式 |
C10H10Br2OS |
|---|---|
分子量 |
338.06 g/mol |
IUPAC名 |
1-bromo-1-[2-(bromomethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)7-3-2-4-9(14)8(7)5-11/h2-4,10,14H,5H2,1H3 |
InChIキー |
XSMMYFANKORGEE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)S)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















